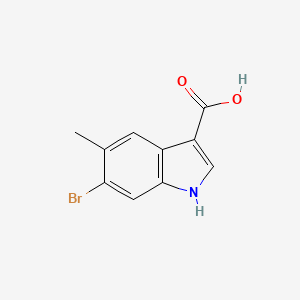

6-Bromo-5-methylindole-3-carboxylic Acid

Description

BenchChem offers high-quality 6-Bromo-5-methylindole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methylindole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-6-7(10(13)14)4-12-9(6)3-8(5)11/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKPIGFFAKCCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 6-Bromo-5-methylindole-3-carboxylic Acid

Executive Summary

6-Bromo-5-methylindole-3-carboxylic acid is a highly specialized heterocyclic scaffold, primarily recognized as a critical intermediate in the synthesis of Umifenovir (Arbidol) analogs and next-generation broad-spectrum antivirals. Its structural uniqueness lies in the specific substitution pattern on the benzenoid ring (C5-Methyl, C6-Bromo), which creates a distinct hydrophobic pharmacophore essential for interactions with viral fusion proteins (e.g., Hemagglutinin in Influenza, S-protein in coronaviruses).

This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic workflow, and its medicinal utility, grounded in current pharmaceutical literature.

Part 1: Structural Anatomy & Electronic Properties

The compound consists of an indole core functionalized at three specific positions.[1][2][3][4][5][6] Understanding the electronic interplay between these substituents is vital for predicting reactivity and binding affinity.

Physicochemical Profile[6]

| Property | Value / Description | Source/Inference |

| Molecular Formula | Calculated | |

| Molecular Weight | 254.08 g/mol | Calculated |

| Predicted pKa | ~3.85 (Carboxylic Acid) | Inferred from Indole-3-COOH (pKa 3.9) + Inductive effect of 6-Br |

| H-Bond Donors | 2 (Indole NH, Carboxyl OH) | Structural Analysis |

| H-Bond Acceptors | 2 (Carboxyl Carbonyl, Carboxyl OH) | Structural Analysis |

| Lipophilicity (LogP) | ~2.9 - 3.2 | Increased by 5-Me/6-Br relative to core indole |

| Melting Point | >210°C (Decomposition) | Based on 6-Br-indole-3-COOH crystal data [1] |

Electronic "Push-Pull" Dynamics

The stability and reactivity of this molecule are governed by competing electronic effects:

-

C3-Carboxylic Acid (EWG): Strongly electron-withdrawing, it deactivates the pyrrole ring towards further electrophilic substitution, stabilizing the molecule against oxidation.

-

C5-Methyl Group (EDG): A weak electron donor via hyperconjugation. It activates the adjacent positions (C4 and C6), but C4 is sterically hindered by the C3-carbonyl.

-

C6-Bromine (EWG/EDG): Exerts an electron-withdrawing inductive effect (-I) but a donating resonance effect (+M). In this specific scaffold, the bromine atom enhances the lipophilicity of the "western" edge of the molecule, critical for hydrophobic pocket binding in viral targets.

Crystal Packing & Hydrogen Bonding

X-ray diffraction studies of the close analog 6-bromo-1H-indole-3-carboxylic acid reveal a planar conformation. In the solid state, these molecules typically form centrosymmetric dimers via carboxylic acid

Part 2: Synthetic Pathways & Experimental Protocol

While the Nenitzescu synthesis is famous for 5-hydroxyindoles (Arbidol precursors), the 6-bromo-5-methyl pattern is most efficiently accessed via the Regioselective Bromination of 5-methylindole-3-esters , followed by hydrolysis. This avoids the harsh conditions required to build the indole ring from scratch.

Validated Synthetic Workflow

The following protocol describes the conversion of Methyl 5-methylindole-3-carboxylate to the target acid.

Step 1: Regioselective Bromination

Rationale: The C5-methyl group directs electrophilic aromatic substitution to the C6 position (ortho-para direction), while the C3-ester deactivates the pyrrole ring, preventing over-bromination at C2.

-

Reagents: Methyl 5-methylindole-3-carboxylate, N-Bromosuccinimide (NBS), Silica Gel (catalyst/support), Dichloromethane (DCM).

-

Mechanism: Electrophilic Aromatic Substitution (

).

Step 2: Ester Hydrolysis

Rationale: Standard saponification to release the free acid without decarboxylation (which can occur under highly acidic thermal conditions).

-

Reagents: LiOH or NaOH, THF/Water or EtOH/Water.

Visualization of Synthesis Logic (DOT Diagram)

Caption: Figure 1. Regioselective synthetic pathway leveraging the directing effects of the C5-methyl group.

Part 3: Detailed Experimental Protocol

Safety Note: Brominated indoles can be irritants. Handle NBS and indole derivatives in a fume hood.

Protocol: Hydrolysis of Methyl 6-bromo-5-methylindole-3-carboxylate

-

Preparation: Dissolve 1.0 eq (e.g., 2.68 g) of Methyl 6-bromo-5-methylindole-3-carboxylate (CAS 1360927-82-7) [3] in THF (20 mL) and Methanol (5 mL).

-

Saponification: Add a solution of LiOH

H -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material spot (

) should disappear, and a baseline spot (salt form) should appear. -

Workup:

-

Concentrate the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water (10 mL) and wash with minimal diethyl ether (to remove non-acidic impurities).

-

Critical Step: Acidify the aqueous layer carefully with 1M HCl to pH

2-3 while stirring in an ice bath. The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.

-

Purification: Recrystallization from Ethanol/Water if necessary.

Part 4: Medicinal Chemistry & SAR Applications[3]

This compound serves as a "privileged scaffold" for antiviral research, specifically targeting viral fusion mechanisms.

The "Umifenovir" Connection

Umifenovir (Arbidol) functions by binding to the hemagglutinin (HA) of the influenza virus, stabilizing the prefusion conformation and preventing viral entry.

-

Role of the 6-Br/5-Me Domain: This lipophilic region lodges into a hydrophobic pocket within the HA trimer (or S-protein in CoV studies). The bromine atom provides halogen-bonding capabilities, enhancing affinity beyond simple alkyl analogs [4].

-

Role of the Carboxylic Acid: In the final drug, this acid is often esterified or amidated (e.g., to a dimethylamine group). However, the free acid is essential for generating salt forms or creating prodrugs with improved solubility.

Biological Interaction Map

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping the chemical features to biological targets.

References

-

Zhao, J., & Wang, Y. (2012).[1] 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(3), o1019. Link

-

Parsons, T. B., et al. (2011).[7] Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9, 5021-5023.[7] Link

-

PubChem. (n.d.).[8][9] Methyl 6-bromo-5-methylindole-3-carboxylate (Compound Summary). National Library of Medicine. Link

-

Wright, K., et al. (2022).[10] Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. ChemistrySelect, 7(30). Link

- Trofimov, B. A., et al. (2009). The Synthesis Journey of Arbidol Hydrochloride. Russian Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Umifenovir Analogues as Anti‐SARS‐CoV‐2 Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NP-MRD: Showing NP-Card for Indole-3-carboxylic acid (NP0001160) [np-mrd.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 6-Bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 15284837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate | C12H12BrNO3 | CID 700285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

Biological Activity & Medicinal Chemistry of 6-Bromo-5-Methylindole Derivatives

This is an in-depth technical guide on the biological activity and medicinal chemistry of 6-bromo-5-methylindole derivatives , designed for researchers and drug development professionals.

Executive Summary: The Privileged 5,6-Disubstituted Indole Scaffold

The 6-bromo-5-methylindole core (CAS: 248602-16-6) represents a highly specialized "privileged structure" in medicinal chemistry.[1] Unlike the ubiquitous 5-methoxy or 5-halo indoles, the specific juxtaposition of a lipophilic methyl group at C5 and a halogen (bromine) at C6 creates a unique steric and electronic profile.

This scaffold is best known as the lipophilic bioisostere of the core found in Umifenovir (Arbidol) , a broad-spectrum antiviral. By replacing the metabolic "soft spot" (5-hydroxyl) with a metabolically robust 5-methyl group, researchers can modulate:

-

Lipophilicity (cLogP): Enhancing membrane permeability.

-

Metabolic Stability: Blocking Phase II conjugation (glucuronidation) at the C5 position.

-

Hydrophobic Filling: Targeting deep hydrophobic pockets in viral hemagglutinin or bacterial cystathionine

-lyase.[1]

This guide details the synthesis, structure-activity relationships (SAR), and biological applications of this core in antiviral, metabolic, and anticancer therapeutics.

Chemical Space & Synthesis

The Core Architecture

The 6-bromo-5-methylindole moiety offers a distinct electronic environment.[1] The C6-Bromine provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-Methyl provides steric bulk without the electron-donating resonance of a methoxy or hydroxy group.[1]

Synthesis Workflow (Modified Nenitzescu)

The most robust route to access this scaffold is a modified Nenitzescu indole synthesis, which allows for the pre-installation of the 5,6-substitution pattern.

Protocol: Synthesis of Ethyl 6-bromo-5-methylindole-3-carboxylate Note: This intermediate is the primary gateway to bioactive derivatives.[1]

-

Reagents: 3-Bromo-4-methylaniline, Ethyl 3-ethoxyacrylate, acetic acid,

.[1] -

Step 1 (Enamine Formation): React 3-bromo-4-methylaniline (1.0 eq) with ethyl 3-ethoxyacrylate (1.1 eq) in ethanol at reflux for 3 hours. Evaporate solvent to yield the enamino ester.

-

Step 2 (Cyclization): Dissolve the crude enamino ester in glacial acetic acid. Add

(catalytic) and heat to 70°C for 2 hours. The Lewis acid facilitates the electrophilic aromatic substitution. -

Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

-

Yield: Typically 65-75%.[1]

Caption: Modified Nenitzescu synthesis route to the key 6-bromo-5-methylindole scaffold.

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9][10]

Antiviral Activity (Influenza & SARS-CoV-2)

The most prominent application of the 6-bromo-5-substituted indole core is in fusion inhibitors .[1]

-

Reference Drug: Arbidol (Umifenovir) contains a 6-bromo-5-hydroxy core.[1][2][3]

-

Mechanism: The indole core binds to a hydrophobic pocket at the interface of the trimeric viral hemagglutinin (HA) stem. This binding stabilizes the prefusion conformation, preventing the low-pH induced conformational change required for viral fusion.

-

The 5-Methyl Advantage: Derivatives where the 5-OH is replaced by 5-Me (6-bromo-5-methylindole analogs) exhibit:

-

Increased Lipophilicity: Better penetration into the lipid-rich viral envelope environment.[1]

-

Resistance to Metabolism: The 5-OH of Arbidol is rapidly glucuronidated and excreted. The 5-Me analog resists this, potentially extending half-life (

).

-

Key Data Comparison (Theoretical/Analogous):

| Compound Core | Substituent (C5) | Substituent (C6) | Target (Viral Protein) | Primary Liability |

| Arbidol | -OH | -Br | Influenza HA / Spike S2 | Rapid Glucuronidation |

| 5-Methoxy Analog | -OCH3 | -Br | Influenza HA | Demethylation (CYP450) |

| 5-Methyl Analog | -CH3 | -Br | Influenza HA | High Lipophilicity (Solubility) |

Metabolic Disease (SGLT2 / Diabetes)

Patents (e.g., CN101495494A) identify 1-(benzenesulfonyl)-6-bromo-5-methylindole derivatives as potential therapeutic agents for diabetes.[1]

-

Activity: These compounds often act as SGLT2 inhibitors or modulators of glucose uptake.

-

SAR Insight: The sulfonyl group at N1 acts as a "tail" that interacts with the outer vestibule of the transporter, while the rigid 6-bromo-5-methylindole core occupies the glucose-binding site.[1]

Anticancer (Indole-3-Carboxylates)

Derivatives such as Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate (isomer) and the 6-bromo-5-methyl variants are explored as VEGFR-2 inhibitors .[1]

-

Pathway: Inhibition of angiogenesis by blocking the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2.[1]

-

Potency: 6-bromo substitution is critical for halogen bonding with the hinge region of the kinase.[1]

Structure-Activity Relationship (SAR) Map

The biological potency of this scaffold is strictly governed by the "5,6-Substitution Code."

Caption: SAR map highlighting the functional roles of the 6-bromo-5-methylindole scaffold.[1]

Experimental Protocol: Antiviral Fusion Assay (Hemagglutinin)

To validate the biological activity of a 6-bromo-5-methylindole derivative (e.g., an Arbidol analog), use a Hemolysis Inhibition Assay .[1] This measures the compound's ability to prevent the acid-mediated fusion of the virus with the endosomal membrane.

Materials:

-

Influenza Virus (A/PR/8/34 H1N1).

-

Chicken Red Blood Cells (cRBCs).

-

Test Compound (6-bromo-5-methylindole derivative).[1][4][5][6][7]

Step-by-Step Methodology:

-

Preparation: Prepare a 2% suspension of cRBCs in PBS.

-

Incubation: Mix 100 µL of virus solution (100 HAU/mL) with varying concentrations of the test compound (0.1 µM – 100 µM). Incubate at 37°C for 30 minutes.

-

Binding: Add 100 µL of cRBC suspension. Incubate at 4°C for 20 minutes to allow virus-cell binding.[1]

-

Fusion Trigger: Add Sodium Citrate buffer (pH 5.0) to trigger fusion/hemolysis. Incubate at 37°C for 30 minutes.

-

Quantification: Centrifuge at 1200 rpm for 5 minutes. Measure the absorbance of the supernatant (released hemoglobin) at 540 nm.

-

Calculation:

is calculated as the concentration inhibiting 50% of acid-induced hemolysis.

References

-

Synthesis of 6-Bromo-5-methylindole: ChemicalBook. (2025).[1][5] 6-BROMO-5-METHYLINDOLE Chemical Properties and Synthesis. Link

-

Arbidol Mechanism & SAR: Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. Proceedings of the National Academy of Sciences. Link

-

Indole-3-Carboxylates in Cancer: Zhao, Y., et al. (2004). Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. Chinese Chemical Letters. Link

-

Metabolic Derivatives (Patent): Google Patents. (2009). CN101495494A - Fused ring spiroketal derivatives and their use as diabetes therapeutic agents.[1] Link

-

General Indole Bioactivity: BenchChem. (2025). Unraveling the Biological Potency of 5-Bromoindole Derivatives. Link

Sources

- 1. 6-CHLOROINDOLE-3-CARBOXYLIC ACID | 766557-02-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Arbidol Chemistry and Technical Information [arbidol.org]

- 4. guidechem.com [guidechem.com]

- 5. 5-BROMO-2-METHYLINDOLE | 1075-34-9 [chemicalbook.com]

- 6. 6-BROMO-5-METHYLINDOLE | 248602-16-6 [chemicalbook.com]

- 7. CN101495494A - ç¨ ç¯èºç¼©é ®è¡çç©ãåå ¶ä½ä¸ºç³å°¿ç æ²»çè¯çä½¿ç¨ - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols for Suzuki-Miyaura Coupling of 6-Bromoindole Derivatives

Introduction: The Strategic Importance of Indole Functionalization

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most powerful and versatile tools for creating carbon-carbon (C-C) bonds.[4][5] This palladium-catalyzed reaction provides a reliable pathway for attaching aryl, heteroaryl, or vinyl groups to the indole core, particularly from readily available bromoindole precursors.[1][2]

This guide provides an in-depth analysis of the critical parameters and a field-proven protocol for the successful execution of Suzuki-Miyaura coupling reactions on 6-bromoindole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to synthesize complex indole-based molecules with high efficiency and predictability.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[5][6] The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoindole, forming a Pd(II) intermediate.[4][5][6] This step is often rate-limiting and is crucial for initiating the cycle.

-

Transmetalation: In the presence of a base, the organoboron reagent forms a more nucleophilic "ate" complex. This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[4][6][7] The role of the base is critical for activating the boronic acid.[7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Decarboxylation of 6-Bromo-5-methylindole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Decarboxylation in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and materials science. The strategic removal of the C3-carboxylic acid group from precursors like 6-Bromo-5-methylindole-3-carboxylic Acid is a critical transformation, unlocking access to a diverse array of functionalized indoles. This decarboxylation step is often a gateway to the synthesis of pharmacologically active compounds, where the unsubstituted C3 position is required for subsequent chemical modifications or for the molecule's intrinsic biological activity. The presence of the bromo and methyl substituents on the indole ring adds to the synthetic challenge, demanding robust and selective decarboxylation methods that preserve these functionalities.

This comprehensive guide provides detailed protocols and insights into various methods for the effective decarboxylation of 6-Bromo-5-methylindole-3-carboxylic Acid, catering to the needs of researchers in organic synthesis and drug development.

Comparative Overview of Decarboxylation Methodologies

The choice of decarboxylation method is contingent on several factors, including available equipment, scale of the reaction, and the sensitivity of the substrate to heat or specific reagents. Below is a summary of common approaches applicable to 6-Bromo-5-methylindole-3-carboxylic Acid.

| Method | Typical Conditions | Advantages | Disadvantages | Potential Yield |

| Thermal Decarboxylation (Uncatalyzed) | High-boiling solvent (e.g., quinoline, NMP), 180-250 °C | Simple setup, no catalyst cost | High temperatures may lead to degradation, harsh conditions | Variable, often moderate |

| Copper-Catalyzed Thermal Decarboxylation | High-boiling solvent, Cu(I) or Cu(II) salt (e.g., Cu₂O, CuO, CuBr), 160-220 °C | Lower reaction temperatures, often higher yields and cleaner reactions | Catalyst removal may be necessary, potential for metal contamination | Good to excellent |

| Base-Catalyzed Decarboxylation | K₂CO₃ in a high-boiling solvent (e.g., EtOH, CH₃CN), 140 °C | Metal-free, mild conditions for certain substrates | May not be effective for all substrates, potential for side reactions | Good to excellent |

| Microwave-Assisted Decarboxylation | Polar, high-boiling solvent (e.g., NMP, DMF), often with a catalyst (e.g., Cu₂O), 130-190 °C | Rapid heating, significantly reduced reaction times, often improved yields and purity | Requires specialized microwave reactor equipment | Excellent |

Experimental Protocols

Protocol 1: Copper-Catalyzed Thermal Decarboxylation

This method is a reliable and widely used procedure for the decarboxylation of aromatic and heteroaromatic carboxylic acids. The copper catalyst facilitates the extrusion of carbon dioxide at a lower temperature than uncatalyzed thermal methods.

Workflow for Copper-Catalyzed Thermal Decarboxylation

Caption: Workflow for Copper-Catalyzed Decarboxylation.

Materials:

-

6-Bromo-5-methylindole-3-carboxylic Acid

-

Copper(I) oxide (Cu₂O) or Copper chromite

-

Quinoline (high-purity)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-5-methylindole-3-carboxylic Acid (1.0 eq).

-

Add quinoline as the solvent (approximately 5-10 mL per gram of starting material).

-

Add a catalytic amount of copper(I) oxide (5-10 mol%).

-

Flush the apparatus with an inert gas (nitrogen or argon).

-

Heat the reaction mixture to 190-200 °C with vigorous stirring. The evolution of CO₂ should be observed.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the dark mixture with ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 1M HCl (3 x volume of quinoline used) to remove the quinoline.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Bromo-5-methylindole.

Expert Insights: The choice of copper catalyst can influence the reaction efficiency. Copper(I) oxide is often effective and readily available. The use of a high-boiling, basic solvent like quinoline is traditional, though other high-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) can also be employed.[1]

Protocol 2: Base-Catalyzed Decarboxylation

This metal-free approach offers a milder alternative to traditional high-temperature methods and avoids potential metal contamination of the final product.[2][3][4]

Mechanism of Base-Catalyzed Decarboxylation

Caption: Proposed Mechanism for Base-Catalyzed Decarboxylation.

Materials:

-

6-Bromo-5-methylindole-3-carboxylic Acid

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a pressure tube or sealed vial, combine 6-Bromo-5-methylindole-3-carboxylic Acid (1.0 eq) and potassium carbonate (20 mol%).

-

Add ethanol or acetonitrile as the solvent (approximately 0.1-0.2 M concentration).

-

Seal the vessel and heat the reaction mixture to 140 °C with stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction to room temperature.

-

If using ethanol, remove the solvent under reduced pressure. If using acetonitrile, it can be carried forward to the work-up.

-

Dilute the residue with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Expert Insights: This method is particularly attractive for its mild, metal-free conditions.[2][3][4] The choice of solvent can be critical, with acetonitrile sometimes promoting the reaction even in the absence of a base under thermal conditions.[2][4]

Protocol 3: Microwave-Assisted Decarboxylation

Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields. This method is highly suitable for high-throughput synthesis and library generation.[5][6][7][8]

Workflow for Microwave-Assisted Decarboxylation

Caption: Workflow for Microwave-Assisted Decarboxylation.

Materials:

-

6-Bromo-5-methylindole-3-carboxylic Acid

-

Copper(I) oxide (Cu₂O)

-

1,10-Phenanthroline

-

N-Methyl-2-pyrrolidone (NMP)

-

Quinoline

-

Microwave reactor vials and caps

-

Standard work-up and purification reagents as in Protocol 1

Procedure:

-

To a 10 mL microwave vial, add 6-Bromo-5-methylindole-3-carboxylic Acid (1.0 eq), copper(I) oxide (5 mol%), and 1,10-phenanthroline (10 mol%).

-

Add a 3:1 mixture of NMP and quinoline (e.g., 1.5 mL NMP and 0.5 mL quinoline).[5][6]

-

Seal the vial with a crimp cap.

-

Place the vial in the microwave reactor and irradiate at 190 °C for 5-15 minutes.[5][6]

-

After the irradiation is complete, cool the vial to room temperature using a compressed air stream.

-

Once cooled, carefully open the vial and proceed with the work-up and purification as described in Protocol 1.

Expert Insights: The addition of a ligand like 1,10-phenanthroline can significantly enhance the catalytic activity of the copper salt, allowing for lower catalyst loadings and shorter reaction times.[5][6] The solvent mixture of NMP and quinoline is highly effective for absorbing microwave energy and promoting the reaction.[5]

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. For thermal methods, ensure the solvent is of high purity and free of water.

-

Product Degradation: If significant decomposition is observed, particularly with thermal methods, it is advisable to switch to a milder protocol such as the base-catalyzed or a lower-temperature microwave-assisted method.

-

Purification Challenges: The use of high-boiling solvents like quinoline or NMP necessitates a thorough aqueous work-up to remove them before chromatography. If the product is volatile, care should be taken during solvent removal.

-

Safety: Always perform these reactions in a well-ventilated fume hood. High-temperature reactions and microwave synthesis should be conducted with appropriate personal protective equipment and behind a safety shield.

Conclusion

The decarboxylation of 6-Bromo-5-methylindole-3-carboxylic Acid is a key transformation for accessing valuable indole derivatives. The choice of method depends on the specific requirements of the synthesis and the available resources. For general laboratory synthesis, the copper-catalyzed thermal decarboxylation offers a robust and reliable option. For situations where metal contamination is a concern, the base-catalyzed method provides a viable alternative. For rapid synthesis and optimization, microwave-assisted decarboxylation is the method of choice, offering significant advantages in terms of speed and efficiency. By following the detailed protocols and considering the expert insights provided, researchers can confidently and effectively perform this important synthetic step.

References

-

Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. [Link]

-

Alexander, B. H., & Jackson, G. (1954). Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (2), 786-791. [Link]

-

Shang, R., & Liu, L. (2016). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Taylor & Francis. [Link]

-

Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(6), 834-841. [Link]

-

Li, Z., et al. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 22(10), 1693. [Link]

-

Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

-

Yoshida, T., Fujita, K., & Nagasawa, T. (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Bioscience, Biotechnology, and Biochemistry, 66(11), 2388-2394. [Link]

-

Barton, L. M., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(4), 2054-2060. [Link]

-

Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis Online. [Link]

-

Barton, L. M., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ACS Publications. [Link]

-

Wang, S., et al. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 88(19), 13549-13558. [Link]

-

Shang, R., & Liu, L. (2016). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. ResearchGate. [Link]

-

Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. ACS Publications. [Link]

-

Cole, K. P., et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. PubMed Central. [Link]

-

Wikipedia. (2023). Indole-3-carboxylate decarboxylase. [Link]

-

Li, C., et al. (2021). Decarboxylative Addition of Propiolic Acids with Indoles to Synthesize Bis(indolyl)methane Derivatives with a Pd(II)/LA Catalyst. The Journal of Organic Chemistry, 86(12), 8237-8247. [Link]

-

Scite.ai. (n.d.). Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. [Link]

-

Gribble, G. W. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

-

Hughes, D. L. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(5), 874-878. [Link]

-

American Chemical Society. (2024). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. [Link]

-

SIGNA Civac S. A. de C. V. (n.d.). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. [Link]

-

Syromolotov, A. V., Kimyashov, A. A., & Sukhorukov, S. V. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper. Journal of Siberian Federal University. Chemistry. [Link]

-

ACS Publications. (2019). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

-

Ochiai, H., et al. (2018). Rhodium‐Catalyzed Decarbonylative Borylation of Aromatic Thioesters for Facile Diversification of Aromatic Carboxylic Acids. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromoindazole inhibitors MNS5 and MNS6. Reagents and.... [Link]

- Google Patents. (n.d.).

-

Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. [Link]

-

AbacipharmTech. (n.d.). 6-Bromo-5-methylindole. [Link]

- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

-

ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. [Link]

-

Royal Society of Chemistry. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. [Link]

-

ResearchGate. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

Wikipedia. (n.d.). Decarboxylation. [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

Royal Society of Chemistry. (2018). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scite.ai [scite.ai]

- 8. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]

Buchwald-Hartwig amination of 6-bromoindoles

Topic: Optimizing Buchwald-Hartwig Amination of 6-Bromoindoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Executive Summary

The C6 position of the indole scaffold is a privileged pharmacophore in drug discovery, yet it presents distinct synthetic challenges. Unlike the C5 position, C6 is electronically coupled to the indole nitrogen in a way that can deactivate the halide toward oxidative addition. Furthermore, the free N-H (pKa ~16 in DMSO) presents a competing nucleophilic site that can poison palladium catalysts or lead to N-arylation side products.

This guide details the , focusing on two distinct strategies:

-

Unprotected Strategy: Utilizing LiHMDS as a dual-role base to enable direct coupling of N-H free indoles.

-

Protected Strategy: A robust method for N-protected substrates (Boc, Ts, SEM) using weak bases or alkoxides.

Strategic Analysis: The "Why" Behind the Chemistry

The Ligand Landscape

Success in coupling 6-bromoindoles relies on specific dialkylbiaryl phosphine ligands that facilitate both the oxidative addition to the electron-rich indole ring and the reductive elimination of the amine.

-

BrettPhos: The gold standard for primary amines . Its bulk prevents bis-amination, while its electronic properties prevent catalyst poisoning by the primary amine.

-

RuPhos: The superior choice for secondary amines and sterically hindered substrates. It creates a highly active mono-ligated Pd(0) species.[1]

-

tBuBrettPhos: Essential for heterocyclic amines (e.g., imidazoles, pyrazoles) or when the indole is unprotected and prone to catalyst deactivation.

The Base Effect (Critical for Unprotected Indoles)

For unprotected 6-bromoindoles, standard bases like NaOtBu often fail because the indole N-H is not fully deprotonated, allowing it to coordinate to Pd(II) intermediates.

-

The Solution (LiHMDS): We utilize Lithium Hexamethyldisilazide (LiHMDS). It serves a dual function:

-

In-situ Protection: It rapidly deprotonates the indole N1-H (forming an indolyl anion), preventing it from binding to the metal center.

-

Transmetallation: It facilitates the entry of the amine nucleophile into the catalytic cycle.

-

Catalyst Source

Stop using Pd2(dba)3 + Ligand. In-situ mixing is prone to error due to the oxidation of phosphines and the variable quality of Pd2(dba)3.

-

Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., BrettPhos Pd G4). These are air-stable solids that generate the active L-Pd(0) species quantitatively upon exposure to base, ensuring run-to-run reproducibility.

Decision Logic & Workflow

The following decision tree outlines the optimization pathway for 6-bromoindole amination.

Figure 1: Optimization logic for ligand and base selection based on indole protection status and amine class.

Experimental Protocols

Protocol A: Direct Amination of Unprotected 6-Bromoindole

Best for: Rapid diversification without protection/deprotection steps.

Reagents:

-

6-Bromoindole (1.0 equiv)[2]

-

Amine (1.2 equiv)[2]

-

Precatalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) (0.02 equiv / 2 mol%)

-

Base: LiHMDS (1.0 M in THF) (2.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a stir bar and septa cap) with the Precatalyst (2 mol%) and 6-Bromoindole (1.0 mmol).

-

Solvent Addition: Seal the vial and purge with Argon. Add anhydrous THF (5 mL) via syringe.

-

Amine Addition: Add the Amine (1.2 mmol).

-

Note: If the amine is a solid, add it in Step 1.

-

-

Base Addition (Critical): Dropwise, add LiHMDS (2.2 mL, 1.0 M in THF) at room temperature.

-

Reaction: Heat the mixture to 65 °C for 2–12 hours. Monitor by LCMS.[6][7]

-

Endpoint: Look for consumption of the bromide.[7] The product will be the C6-aminated indole.

-

-

Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Dry organic layer over Na2SO4.

-

Purification: Flash chromatography. (Note: Aminoindoles can be sensitive to oxidation; store under inert gas).

Protocol B: Amination of N-Protected 6-Bromoindole

Best for: Scale-up or when the product is sensitive to strong bases.

Reagents:

-

N-Boc-6-bromoindole (1.0 equiv)

-

Amine (1.2 equiv)[2]

-

Precatalyst: RuPhos Pd G4 (for 2°) or BrettPhos Pd G4 (for 1°) (1–2 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene or Dioxane (0.2 M)

Step-by-Step Procedure:

-

Solids: Charge a vial with N-Boc-6-bromoindole , NaOtBu , and Precatalyst .

-

Purge: Evacuate and backfill with Argon (3 cycles).

-

Liquids: Add Toluene (degassed) and the Amine (if liquid).

-

Reaction: Heat to 80–100 °C for 4–16 hours.

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Data Summary & Troubleshooting

Table 1: Ligand Performance Matrix for 6-Bromoindoles

| Amine Class | Recommended Ligand | Base (Unprotected) | Base (Protected) | Typical Yield |

| Primary Alkyl | BrettPhos | LiHMDS | NaOtBu | 80–95% |

| Secondary Cyclic | RuPhos | LiHMDS | NaOtBu | 85–98% |

| Aniline | BrettPhos / tBuBrettPhos | LiHMDS | K3PO4 / NaOtBu | 70–90% |

| Heterocycle (e.g., Pyrazole) | tBuBrettPhos | LiHMDS | K2CO3 | 60–85% |

Troubleshooting Guide:

-

Problem: Low Conversion.

-

Cause: Catalyst poisoning by N-H or oxidation.

-

Fix: Switch to Protocol A (LiHMDS) to ensure N-H is masked. Ensure solvent is degassed (sparge with Ar for 15 mins).

-

-

Problem: Hydrodehalogenation (Indole-H formed).

-

Cause: Ligand is too bulky or reaction temperature is too high, favoring beta-hydride elimination from the amine.

-

Fix: Lower temperature to 65 °C. Switch from BrettPhos to RuPhos (if possible).

-

-

Problem: C-H Arylation Side Products.

-

Cause: "Base-assisted" C-H activation mechanism active at high temps.

-

Fix: Avoid carbonate bases (Cs2CO3) at high temperatures (>100°C). Stick to NaOtBu at 80°C.

-

References

-

Surry, D. S., & Buchwald, S. L. (2011).[8][9] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[8]

-

Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Pd-catalyzed C-N bond formation on the indole ring: A versatile approach to aminoindoles.[10] Journal of Organic Chemistry, 71(19), 7449-7454.

-

Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[10][11] Palladium-catalyzed amination of unprotected halo-7-azaindoles.[10][11] Organic Letters, 12(20), 4438-4441.[10][11]

-

[10]

-

-

Charles, M. D., et al. (2005). Efficient Pd-catalyzed amination of heteroaryl halides. Organic Letters, 7(18), 3965-3968.

Sources

- 1. entegris.com [entegris.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-methylindole-3-carboxylic Acid

Welcome to the technical support guide for the synthesis of 6-Bromo-5-methylindole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Synthetic Strategy Overview

The most reliable and common pathway to 6-Bromo-5-methylindole-3-carboxylic acid involves a three-stage process. This strategy focuses on first building the substituted indole core, followed by regioselective functionalization at the electron-rich C3 position.

The overall workflow is as follows:

-

Stage 1: Fischer Indole Synthesis to construct the 6-bromo-5-methylindole scaffold.

-

Stage 2: Vilsmeier-Haack Formylation to install a formyl group at the C3 position.

-

Stage 3: Oxidation of the C3-aldehyde to the target carboxylic acid.

Caption: High-level overview of the three-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer Indole Synthesis the recommended method for the indole core?

The Fischer Indole Synthesis is a robust and versatile method for creating substituted indoles from widely available arylhydrazines and carbonyl compounds.[1][2] Its primary advantage is the direct formation of the bicyclic indole structure in a single, acid-catalyzed cyclization step.[3][4] For this specific target, reacting 4-bromo-3-methylphenylhydrazine with a suitable ketone like pyruvic acid provides a direct route to the desired substituted indole scaffold.

Q2: How do the bromo and methyl substituents on the phenylhydrazine affect the Fischer Indole Synthesis?

The electronic nature of substituents on the aryl ring significantly influences the key[5][5]-sigmatropic rearrangement step.[6][7]

-

5-Methyl (electron-donating group, EDG): The methyl group is an EDG, which enriches the aromatic ring with electron density. This generally speeds up the reaction by stabilizing the transition state of the rearrangement.[7]

-

6-Bromo (electron-withdrawing group, EWG): The bromine atom is a deactivating, ortho-para directing group. Its electron-withdrawing nature can slow the reaction down compared to an unsubstituted ring.[7][8]

When both are present, the activating effect of the methyl group often outweighs the deactivating effect of the bromine, but reaction conditions may need to be slightly more forcing than for highly activated systems.

Q3: Why is C3-formylation the preferred method over direct carboxylation?

The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic substitution.[9][10] The Vilsmeier-Haack reaction provides a very mild and highly regioselective method to introduce a formyl group at this position, yielding the indole-3-carbaldehyde intermediate cleanly and in high yield.[11][12] Direct carboxylation is mechanistically more challenging and often requires harsher conditions or less accessible reagents, leading to lower yields and more side products. Subsequent oxidation of the aldehyde to a carboxylic acid is typically a high-yielding and straightforward transformation.[13]

Q4: What are the best practices for the final oxidation step?

The indole nucleus is susceptible to oxidative degradation. Therefore, the choice of a mild and selective oxidizing agent is critical.

-

Potassium permanganate (KMnO₄): Can be effective but requires careful control of temperature and pH to prevent over-oxidation and cleavage of the indole ring.

-

Tollens' Reagent (Silver (I) oxide, Ag₂O): A classic and very mild method for oxidizing aldehydes to carboxylic acids without affecting the indole core.

-

Sodium periodate catalyzed by Mn(III) complexes: A modern, environmentally friendlier approach that can offer high selectivity.[14]

The key is to use an oxidant strong enough to convert the aldehyde but not so harsh that it degrades the electron-rich heterocyclic ring.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter at each stage of the synthesis.

Stage 1: Fischer Indole Synthesis

Problem: Low or no yield of 6-Bromo-5-methylindole.

| Potential Cause | Scientific Explanation & Validation | Recommended Solution |

| Impure Arylhydrazine | The starting arylhydrazine hydrochloride can degrade over time, forming aniline derivatives or tars. Impurities can inhibit the initial hydrazone formation, a crucial first step.[15] | Validation: Check the purity of the 4-bromo-3-methylphenylhydrazine by melting point or NMR. Solution: Recrystallize the hydrazine salt from ethanol/HCl before use or use a freshly purchased batch. |

| Incorrect Acid Catalyst or Concentration | The Fischer synthesis is highly dependent on the acid catalyst, which facilitates both the tautomerization to the ene-hydrazine and the final cyclization/ammonia elimination.[1][16] An inappropriate acid or concentration can lead to side reactions or failure to cyclize.[15][17][18] | Solution: Screen various acid catalysts. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both catalyst and solvent/dehydrating agent. Other common options include ZnCl₂, H₂SO₄, or p-toluenesulfonic acid.[1][3][19] Optimize the concentration empirically. |

| Suboptimal Reaction Temperature | The[5][5]-sigmatropic rearrangement is the rate-determining step and is temperature-sensitive.[19] Too low a temperature will result in a sluggish or incomplete reaction. Too high a temperature can lead to decomposition (tar formation), especially with the sensitive hydrazine and intermediate species. | Solution: Begin with established literature conditions (e.g., 80-100 °C with PPA) and optimize in 10 °C increments. Monitor the reaction progress by TLC to identify the optimal balance between reaction rate and decomposition. |

| Side Reactions | Electron-donating groups can sometimes over-stabilize intermediates, leading to N-N bond cleavage as a competing side reaction instead of the desired C-C bond formation.[15][18] | Solution: If significant byproduct formation (like 4-bromo-3-methylaniline) is observed, consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid to disfavor the cleavage pathway. |

Stage 2: Vilsmeier-Haack Formylation

Problem: Low yield of 6-Bromo-5-methylindole-3-carbaldehyde.

| Potential Cause | Scientific Explanation & Validation | Recommended Solution |

| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent (chloroiminium ion) is formed from the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). It is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions. | Solution: Always use freshly distilled POCl₃ and anhydrous DMF. Prepare the reagent in situ by adding POCl₃ dropwise to DMF at 0 °C under an inert atmosphere (N₂ or Ar). Allow it to stir for 20-30 minutes at 0 °C to ensure complete formation before adding the indole substrate. |

| Incorrect Stoichiometry | An excess of the Vilsmeier reagent can lead to the formation of colored byproducts and complicate the workup. Insufficient reagent will result in incomplete conversion of the starting indole. | Solution: Use a slight excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents relative to the indole). This ensures complete consumption of the starting material without introducing large amounts of excess electrophile. |

| Poor Temperature Control | The initial formation of the Vilsmeier reagent is exothermic. The subsequent reaction with the indole should also be controlled. High temperatures can lead to polymerization and decomposition of the electron-rich indole. | Solution: Maintain a low temperature (0-10 °C) during the addition of the indole to the Vilsmeier reagent. After the addition is complete, the reaction can often be allowed to warm to room temperature to proceed to completion. Monitor by TLC. |

| Hydrolysis Issues | The reaction is quenched by adding the mixture to a basic aqueous solution (e.g., NaOH or Na₂CO₃) to hydrolyze the iminium intermediate to the final aldehyde. Improper pH or temperature during this step can affect the yield. | Solution: Quench the reaction by slowly pouring it onto crushed ice, followed by careful neutralization/basification with cold aqueous NaOH solution. Vigorous stirring during this step is essential to ensure efficient hydrolysis and prevent localized heating. The product often precipitates and can be collected by filtration.[11] |

Stage 3: Oxidation

Problem: Incomplete oxidation or product degradation.

| Potential Cause | Scientific Explanation & Validation | Recommended Solution |

| Oxidizing Agent is Too Harsh | Strong, non-selective oxidants (e.g., concentrated KMnO₄ at high temperature) can attack the C2=C3 double bond of the indole ring, leading to ring-opening and degradation, resulting in a complex mixture and low yield. | Solution: Use a mild oxidizing agent. A reliable method is using KMnO₄ in an acetone/water mixture, carefully controlling the temperature at or below room temperature. Alternatively, silver (I) oxide (Ag₂O), generated in situ from AgNO₃ and NaOH (Tollens' reagent), is highly selective for aldehydes. |

| Incomplete Reaction | If the oxidizing agent is too weak or used in insufficient quantity, the reaction may stall, leaving unreacted starting aldehyde. | Validation: Monitor the reaction closely using TLC, staining with a permanganate dip to visualize both the aldehyde and the acid (the acid will not bleach the stain as readily). Solution: Ensure at least stoichiometric amounts of the oxidant are used. If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but this should be done cautiously while monitoring for byproduct formation. |

| Difficult Product Isolation | The product, an amino acid derivative, can be amphoteric and may have challenging solubility properties, making isolation from the aqueous reaction medium difficult. | Solution: After the reaction, destroy any excess oxidant (e.g., with sodium sulfite for KMnO₄). Then, carefully acidify the filtered solution with HCl to a pH of ~1-2.[20] The carboxylic acid product should precipitate out of the aqueous solution and can be collected by vacuum filtration. Wash the solid with cold water to remove inorganic salts.[20] |

Optimized Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-methylindole

This protocol is based on the Fischer Indole Synthesis.

-

To a round-bottom flask, add 4-bromo-3-methylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq).

-

Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine) to the flask. Ensure the solids are well-suspended.

-

Equip the flask with a condenser and a calcium chloride drying tube.

-

Heat the mixture with stirring in an oil bath at 90-100 °C for 2-3 hours. The mixture will darken.

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product should be UV-active and stain with p-anisaldehyde.

-

Once complete, cool the reaction mixture to approximately 60 °C and carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic solution with concentrated aqueous NaOH until the pH is > 8. This step is highly exothermic; perform it in an ice bath.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography or recrystallization to yield 6-bromo-5-methylindole.

Protocol 2: Synthesis of 6-Bromo-5-methylindole-3-carbaldehyde

This protocol uses the Vilsmeier-Haack reaction.

-

In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with stirring. A white solid may form. Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 6-bromo-5-methylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting indole is consumed.

-

Pour the reaction mixture slowly onto a large beaker of crushed ice and water.

-

Carefully add 4M aqueous NaOH solution with vigorous stirring until the mixture is basic (pH > 9). A yellow solid should precipitate.[11]

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry under vacuum to afford 6-bromo-5-methylindole-3-carbaldehyde.[21]

Protocol 3: Synthesis of 6-Bromo-5-methylindole-3-carboxylic Acid

This protocol details the oxidation of the aldehyde.

-

Suspend the 6-bromo-5-methylindole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 4:1 ratio).

-

In a separate flask, dissolve potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) in water.

-

Cool the aldehyde suspension to 10-15 °C. Add the KMnO₄ solution dropwise over 30-60 minutes, ensuring the temperature does not exceed 25 °C. A brown precipitate of MnO₂ will form.

-

Stir at room temperature for 2-4 hours after the addition is complete. Monitor by TLC.

-

Once the reaction is complete, add a saturated solution of sodium sulfite (Na₂SO₃) to quench the excess KMnO₄ until the purple color disappears and only the brown MnO₂ remains.

-

Filter the mixture through a pad of Celite to remove the MnO₂, washing the pad with water.

-

Reduce the volume of the filtrate under vacuum to remove the acetone.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white or off-white precipitate will form.[20]

-

Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under high vacuum to yield 6-Bromo-5-methylindole-3-carboxylic acid.[22]

Troubleshooting Flowchart

Caption: Decision tree for troubleshooting the Fischer Indole Synthesis.

References

-

Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Japp‐Klingemann Reaction - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved February 14, 2026, from [Link]

-

Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis | Plant Physiology | Oxford Academic. (2014). Retrieved February 14, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. (2025). Retrieved February 14, 2026, from [Link]

-

APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals. (n.d.). Retrieved February 14, 2026, from [Link]

-

synthesis of 5-substituted indole derivatives, part ii.1. (1999). Retrieved February 14, 2026, from [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Retrieved February 14, 2026, from [Link]

-

Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025). Retrieved February 14, 2026, from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved February 14, 2026, from [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

-

Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.). Retrieved February 14, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (2017). Retrieved February 14, 2026, from [Link]

-

Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved February 14, 2026, from [Link]

-

Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011). Retrieved February 14, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010). Retrieved February 14, 2026, from [Link]

-

Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025). Retrieved February 14, 2026, from [Link]

-

Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (2022). Retrieved February 14, 2026, from [Link]

-

Indole-3-Carbinol Oxidation - Sciencemadness Discussion Board. (2007). Retrieved February 14, 2026, from [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (2021). Retrieved February 14, 2026, from [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024). Retrieved February 14, 2026, from [Link]

-

6-Bromo-1H-indole-3-carboxylic acid - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bhu.ac.in [bhu.ac.in]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. orgsyn.org [orgsyn.org]

- 13. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 17. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemimpex.com [chemimpex.com]

- 22. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

preventing decarboxylation of indole-3-carboxylic acids during heating

Topic: Preventing Decarboxylation of Indole-3-Carboxylic Acids (I3CA)

Executive Summary & The "Why" (Mechanism)

The Problem: Indole-3-carboxylic acids are notoriously unstable compared to their benzoic acid counterparts. Users frequently report "disappearing product" or "conversion to indole" during heating, acidic workups, or prolonged storage.

The Root Cause:

The indole ring is electron-rich (a

Visualization: The Decarboxylation Trap

The following diagram illustrates the failure mode you must avoid.

Figure 1: The thermal and acid-catalyzed decarboxylation pathway of Indole-3-Carboxylic Acid.

Troubleshooting Synthesis & Reaction Conditions

Scenario A: You need to esterify Indole-3-COOH.

Common Mistake: Using classical Fischer Esterification (Alcohol + H

The Solution: Base-Promoted Alkylation (The "Cold" Route) By using a base, you keep the indole deprotonated (carboxylate form), which is significantly more stable than the neutral acid or protonated species.

Recommended Protocol: Alkyl Halide Method

-

Scope: Methyl, Ethyl, or Benzyl esters.

-

Stability Factor: High (Basic conditions prevent C3 protonation).

| Step | Action | Critical Parameter |

| 1 | Dissolve Indole-3-COOH (1.0 eq) in DMF or DMAc . | Do not use alcohols (solubility issues). |

| 2 | Add Cs | Stir for 15 min at RT to form the salt. |

| 3 | Add Alkyl Halide (e.g., MeI, EtI, BnBr) (1.1 eq) dropwise. | Temp < 30°C . Exotherm control is key. |

| 4 | Stir at Room Temperature for 2–4 hours. | Monitor via TLC/LCMS. Do not heat. |

| 5 | Quench: Pour into ice water. Precipitate usually forms. | Avoid acidic quench. |

Scenario B: You are performing a Suzuki/Sonogashira coupling on a Halogenated Indole-3-COOH.

Common Mistake: Using standard conditions (90–100°C, aqueous base). Why it fails: Prolonged heating of the free acid in aqueous media often leads to protodecarboxylation, especially if the metal catalyst (Pd or Cu) coordinates to the carboxylate.

Optimization Strategy:

-

Protect First: Convert to the ester before the coupling (see Scenario A). Esters are thermally stable at 100°C+.

-

If Free Acid is Mandatory:

-

Solvent: Switch to anhydrous polar solvents (DMF/DMSO).

-

Temperature: Limit to 60°C .

-

Catalyst: Use highly active catalysts (e.g., Pd(dtbpf)Cl

) that work at lower temperatures to reduce thermal exposure time.

-

Workup & Purification Guide

Heat during solvent removal is the #1 killer of I3CA yields.

Decision Matrix: Purification Strategy

Figure 2: Purification workflow to minimize thermal stress.

Critical Parameters for Handling Free Acids

-

Rotovap Bath: Never exceed 40°C . Use a high-quality vacuum pump to remove solvents at lower temperatures.

-

Acidification: When moving from basic aqueous layer to organic:

-

Do NOT use conc. HCl.

-

USE 1M Citric Acid or Phosphate Buffer (pH 4–5).

-

Why? Strong mineral acids at pH < 2 catalyze decarboxylation instantly upon concentration.

-

Stability Data & Storage

Stability Profile: Indole-3-Carboxylic Acid

| Condition | Stability Rating | Notes |

| Solid, -20°C | High | Stable for years if kept dry and dark. |

| Solution, RT (Neutral) | Moderate | Stable for days/weeks. Oxidizes slowly (turns pink/brown). |

| Solution, >80°C (Neutral) | Low | Slow thermal decarboxylation (t |

| Solution, >60°C (Acidic) | Critical Failure | Rapid decarboxylation (t |

| Solution, >100°C (Basic) | Moderate | Generally stable as carboxylate salt, but susceptible to oxidation. |

Storage Recommendation: Store as a solid powder at -20°C . If in solution (e.g., DMSO stock), store at -80°C . Always protect from light to prevent photo-oxidation of the indole ring.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for reactions involving Indole-3-COOH? A: Proceed with extreme caution. While microwaves are efficient, the internal temperature spikes often exceed the set point. If you must use MW, ensure the reaction mixture is basic (pH > 8) to keep the molecule in its more stable carboxylate form, and set a hard temperature limit of 80°C.

Q: I see a new spot on TLC just above my product. What is it? A: That is likely Indole (or the substituted indole core). It is less polar than the carboxylic acid. If you see this increasing over time, your workup is too acidic or your rotovap is too hot.

Q: Can I use copper catalysts (CuI) for couplings? A: Avoid if possible. Copper is a known catalyst for protodecarboxylation of heteroaromatic acids (the "Goossen" type reaction). If you must use copper, you must protect the acid as an ester first.

Q: Is the methyl ester stable? A: Yes. The methyl ester of indole-3-carboxylic acid is significantly more robust than the free acid. It can withstand standard silica chromatography and higher temperatures (up to ~150°C). We strongly recommend esterification as a "protective group" strategy.

References

-

Mechanism of Decarboxylation

-

Brown, B. R. (1951).[1] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 5(2), 131-146.

- Note: Foundational text establishing the zwitterionic intermediate p

-

-

Mild Esterification Protocols

-

Catalytic Decarboxylation (What to Avoid)

-

Goossen, L. J., et al. (2009).[3] "Protodecarboxylation of diversely functionalized aromatic carboxylic acids." Journal of Organic Chemistry, 74(7), 2620–2623.

- Note: Highlights how Cu/Ag c

-

-

Indole Stability & Storage

- Robbins, J. A., et al. (1988). "Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage." Journal of Environmental Horticulture, 6(2), 39-43.

- Note: While focusing on IBA, the degradation pathways (light/he

Sources

troubleshooting solubility issues of bromoindoles in aqueous buffers

Topic: Troubleshooting solubility issues of bromoindoles in aqueous buffers Content Type: Technical Support Hub / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Assay Development Scientists[1]

Introduction: Why are Bromoindoles so Difficult?

Welcome to the Technical Support Center. If you are here, you are likely facing precipitation, inconsistent assay data, or "crashing out" of bromoindole compounds upon dilution.

The Root Cause: The indole scaffold is already hydrophobic (LogP ~2.14). Adding a bromine atom—a large, lipophilic halogen—significantly increases the hydrophobicity (LogP ~3.0 for 5-bromoindole) and the crystal lattice energy. Unlike chlorine, bromine’s larger atomic radius enhances van der Waals interactions, making the solid state highly stable and resistant to dissolution in polar aqueous buffers.

This guide provides field-proven protocols to overcome these thermodynamic barriers.

Module 1: The "Crash-Out" Phenomenon

Issue: "My compound dissolves in DMSO, but precipitates immediately when I add it to my assay buffer."

Diagnosis: This is a classic Solvent Shifting Shock . When a small volume of DMSO stock is injected directly into a large volume of aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates a local environment of 100% water around the compound molecules before they are diluted, forcing them to aggregate and precipitate.

Visualization: The Mechanism of Precipitation

Caption: Comparison of direct injection (leading to precipitation) vs. step-wise dilution (maintaining solubility).

Protocol: The "Intermediate Dilution" Method

Do not pipette 1 µL of stock directly into 999 µL of buffer.

-

Prepare Stock: Dissolve bromoindole in 100% DMSO at 100x the final assay concentration (e.g., 10 mM).

-

Create Intermediate: Dilute the stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or 100% Ethanol) to yield 1 mM.

-

Why? This lowers the hydrophobic shock.

-

-

Final Dilution: Dilute the Intermediate 1:10 into your assay buffer.

-

Result: 100 µM compound in 5% DMSO (if acceptable) or dilute further.

-

-

Mixing: Vortex immediately upon addition. Do not let the droplet sit on the surface.

Module 2: Aggregation & False Positives

Issue: "I see inhibition in my enzyme assay, but the dose-response curve is very steep (Hill slope > 2)."

Diagnosis: You are likely observing Colloidal Aggregation . Bromoindoles are notorious "aggregators" at micromolar concentrations. These colloids non-specifically sequester enzymes, leading to false inhibition.[2] This is the most common artifact in screening hydrophobic fragments [1].

Protocol: The Detergent Sensitivity Test

This protocol, adapted from Shoichet et al., validates if your activity is real or artifactual [2].

| Step | Action | Technical Note |

| 1 | Prepare Buffer A | Standard Assay Buffer (no detergent). |

| 2 | Prepare Buffer B | Standard Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-20). |

| 3 | Run Assay | Measure IC50 of bromoindole in both Buffer A and Buffer B side-by-side. |

| 4 | Analyze Data | Compare the IC50 values. |

Interpreting Results:

-

IC50 Unchanged: The inhibition is real (specific binding).

-

IC50 Increases significantly (or activity disappears) in Buffer B: The compound was aggregating. The detergent broke up the colloids, eliminating the false inhibition.

Module 3: Advanced Solubilization Strategies

Issue: "I need higher concentrations (>100 µM) for biophysical assays (NMR/SPR), and DMSO is not enough."

Solution: When co-solvents fail, use Host-Guest Chemistry . The hydrophobic cavity of Beta-Cyclodextrin (β-CD) is the ideal size to encapsulate the indole core, shielding the bromine atom from the aqueous solvent while the CD's hydroxyl groups interact with water [3].

Comparative Data: Solubilization Enhancers

| Method | Suitability for Bromoindoles | Pros | Cons |

| pH Adjustment | Low | Simple. | Ineffective for neutral bromoindoles (pKa >16). Only works if a carboxyl/amine side chain is present. |

| DMSO (5%) | Medium | Standard. | Toxicity to cells/enzymes; risk of "crash out." |

| HP-β-Cyclodextrin | High | High solubility; biocompatible. | Can interfere with surface binding assays (SPR) by masking the ligand. |

| Pluronic F-127 | Medium | Good for cell assays. | Can form micelles that trap the compound. |

Workflow: Cyclodextrin Complexation

Caption: Formation of a water-soluble inclusion complex using Hydroxypropyl-β-Cyclodextrin.

Protocol:

-

Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

-

Add excess solid bromoindole.

-

Stir vigorously for 24 hours at room temperature.

-

Filter through a 0.45 µm PVDF filter to remove undissolved solid.

-

Quantify the dissolved compound via UV-Vis (using the extinction coefficient of the indole, typically

).

Frequently Asked Questions (FAQ)

Q: Can I just add acid/base to dissolve my 5-bromoindole? A: No. The nitrogen in the indole ring is not basic; it is very weakly acidic (pKa ~16.9). Adjusting the pH to physiological ranges (pH 2-10) will have zero effect on the ionization state of the indole core [4]. Unless your bromoindole has a specific ionizable side chain (like an amino or carboxylic acid group), pH adjustment is futile.